N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride

Catalog No.
S3024027
CAS No.
121177-60-4
M.F
C14H24N2O2
M. Wt
252.358
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-d...

CAS Number

121177-60-4

Product Name

N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine

Molecular Formula

C14H24N2O2

Molecular Weight

252.358

InChI

InChI=1S/C14H24N2O2/c1-16(2)10-6-9-15-11-12-7-5-8-13(17-3)14(12)18-4/h5,7-8,15H,6,9-11H2,1-4H3

InChI Key

JUTCZTNZSSFDGQ-UHFFFAOYSA-N

SMILES

CN(C)CCCNCC1=C(C(=CC=C1)OC)OC

solubility

not available

N'-(2,3-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C14H26Cl2N2O2C_{14}H_{26}Cl_2N_2O_2 and a molecular weight of approximately 325.27 g/mol. This compound features a propanediamine backbone with dimethyl and dimethoxybenzyl substituents, contributing to its unique chemical properties. It is primarily known for its use as a crosslinking agent in various

Typical of amines and diamines:

  • Crosslinking Reactions: The primary amine groups can react with aldehydes or ketones to form imines, which can further polymerize or crosslink with other compounds.
  • Acylation: The amine groups can undergo acylation reactions, where they react with acid chlorides to form amides.
  • N-Alkylation: This compound can also be alkylated using alkyl halides, leading to the formation of more complex amines.

These reactions make it valuable in synthesizing more complex organic molecules and polymers.

The synthesis of N'-(2,3-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride generally involves several steps:

  • Formation of the Propanediamine Backbone: This can be achieved through the reaction of appropriate aldehydes or ketones with diamines under controlled conditions.
  • Dimethylation: The introduction of methyl groups onto the nitrogen atoms can be performed using methyl iodide in the presence of a base such as sodium hydride.
  • Benzylation: The dimethoxybenzyl group can be introduced through nucleophilic substitution reactions involving benzyl halides.
  • Hydrochloride Salt Formation: Finally, the product can be converted to its dihydrochloride salt by treatment with hydrochloric acid.

N'-(2,3-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride finds applications in various fields:

  • Polymer Chemistry: Used as a crosslinking agent in the production of polymers and resins.
  • Pharmaceuticals: Potentially serves as an intermediate in drug synthesis due to its biological activity.
  • Chemical Research: Acts as a reagent in organic synthesis for creating more complex chemical structures.

Interaction studies involving N'-(2,3-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride are essential for understanding its behavior in biological systems. These studies may include:

  • Binding Affinity Studies: Assessing how well this compound interacts with specific biological targets (e.g., enzymes or receptors).
  • Toxicity Assessments: Evaluating the safety profile and potential side effects when used in biological applications.
  • Synergistic Effects: Investigating how this compound interacts with other drugs or compounds to enhance therapeutic effects.

Several compounds share structural similarities with N'-(2,3-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N,N'-Dimethyl-1,3-propanediamineC5H14N2C_5H_{14}N_2Simpler structure without aromatic substitution
DimethylaminopropylamineC5H14N2C_5H_{14}N_2Contains a propyl chain instead of benzyl
N,N'-Diethyl-1,3-propanediamineC6H16N2C_6H_{16}N_2Ethyl groups instead of methyl
N'-(2-Methoxybenzyl)-N,N-dimethylpropane-1,3-diamineC13H22N2OC_{13}H_{22}N_2OSimilar but lacks one methoxy group

Uniqueness

The uniqueness of N'-(2,3-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride lies in its combination of structural features that allow for diverse reactivity patterns and potential biological activities not found in simpler or less substituted amines. Its specific methoxy substitution pattern may enhance solubility and reactivity compared to similar compounds.

XLogP3

1.6

Dates

Last modified: 08-17-2023

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